molecular formula C18H16N2O4S B229530 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid

4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid

Cat. No. B229530
M. Wt: 356.4 g/mol
InChI Key: GNONUVSHHLFZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid, also known as DTNB, is a chemical compound that has been widely used in scientific research. DTNB belongs to the family of thiazolidine-2,4-dione derivatives and is a yellow-colored powder that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid involves the reaction of the thiol group of cysteine residues in proteins with the nitro group of 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid. This reaction leads to the formation of a mixed disulfide, which can be detected using UV-Vis spectroscopy. The reaction is reversible, and the rate of the reaction depends on the concentration of thiol groups in the protein and the concentration of 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid.
Biochemical and Physiological Effects:
4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized. The reaction between 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid and thiol groups is rapid and can be detected using UV-Vis spectroscopy. However, 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid has some limitations. It can react with other compounds, such as sulfhydryl-containing drugs, which can interfere with the measurement of thiol groups. 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid also has a low molar absorptivity, which can limit its sensitivity.

Future Directions

There are several future directions for the use of 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid in scientific research. One area of research is the development of new methods for the detection of thiol groups in proteins and peptides. Another area of research is the use of 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid in the study of redox signaling and oxidative stress. 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid can also be used in the development of new drugs that target thiol groups in proteins and peptides.
Conclusion:
In conclusion, 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid is a chemical compound that has been widely used in scientific research. It is a stable and soluble compound that can be easily synthesized. 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid has been used as a reagent for the measurement of thiol groups in proteins and peptides. It has several biochemical and physiological effects, including the inhibition of certain enzymes and antioxidant properties. 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid has some advantages and limitations for lab experiments. There are several future directions for the use of 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid in scientific research, including the development of new methods for the detection of thiol groups and the study of redox signaling and oxidative stress.

Synthesis Methods

4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 2-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 2-methyl-5-phenyl-1,3-thiazolidine-4-one. The resulting product is then treated with chloroacetic acid to form 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid.

Scientific Research Applications

4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid has been widely used in scientific research as a reagent for the measurement of thiol groups in proteins and peptides. 4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid reacts with thiol groups to form a mixed disulfide, which can be detected using UV-Vis spectroscopy. This method is widely used in biochemistry and molecular biology to study protein-protein interactions, enzyme kinetics, and redox regulation.

properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[[5-(2-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C18H16N2O4S/c1-11-4-2-3-5-14(11)19-15-16(21)20(18(24)25-15)10-12-6-8-13(9-7-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)

InChI Key

GNONUVSHHLFZAU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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